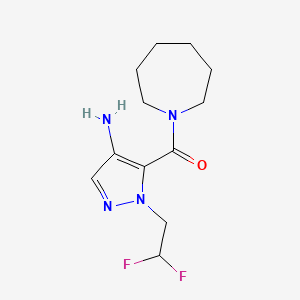
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H18F2N4O and its molecular weight is 272.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Azepan-1-ylcarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18F2N4O |
| Molar Mass | 272.29 g/mol |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 452.1 ± 45.0 °C (Predicted) |
| pKa | 2.14 ± 0.10 (Predicted) |
These properties indicate that the compound is stable under standard conditions and may exhibit unique interactions with biological targets due to its fluorinated side chain and azepane ring structure.
Biological Activity Overview
The pyrazole moiety is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity of this compound has not been extensively documented in the literature, suggesting it may be a relatively new compound or one that has not yet been widely studied.
Potential Pharmacological Activities
Based on structural similarities with other pyrazole derivatives, the expected pharmacological activities include:
- Anti-inflammatory : Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
- Antimicrobial : Compounds containing pyrazole rings have been reported to possess activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. .
- Anticancer : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : Molecular docking studies could elucidate how this compound binds to target receptors, influencing cellular signaling pathways.
Comparative Analysis
To provide context regarding the biological activity of this compound, it is useful to compare it with structurally related compounds.
This table highlights that while there are promising activities associated with similar compounds, specific data on the biological effects of this compound remains limited.
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into the potential applications of pyrazole derivatives:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Some compounds showed up to 93% inhibition at certain concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Testing : Novel pyrazole compounds were evaluated against various bacterial strains, demonstrating significant antibacterial properties that suggest structural modifications can enhance efficacy .
- Cytotoxicity Assays : In vitro testing of pyrazole derivatives against cancer cell lines revealed considerable cytotoxic effects, indicating potential for further development as anticancer agents .
特性
IUPAC Name |
[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O/c13-10(14)8-18-11(9(15)7-16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTQJHKAPFTOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














